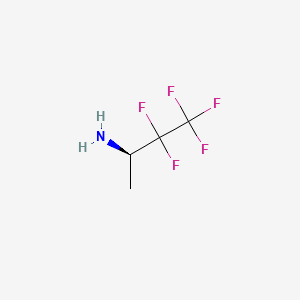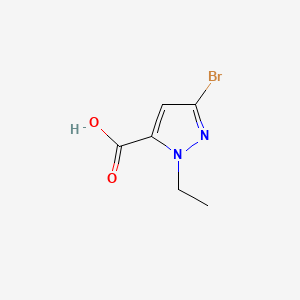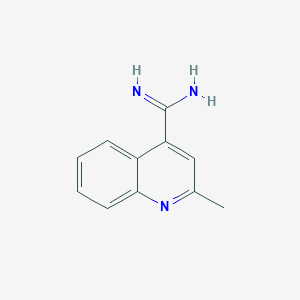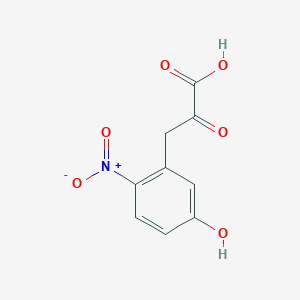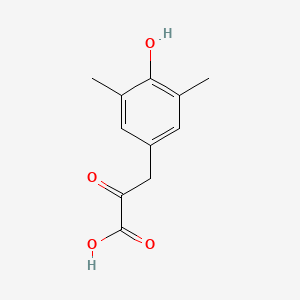![molecular formula C8H16ClNO2 B15320504 [1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride](/img/structure/B15320504.png)
[1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Morpholin-4-yl)cyclopropyl]methanol hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.6711 . It is a derivative of cyclopropylmethanol, where a morpholine group is attached to the cyclopropyl ring, and the hydrochloride salt form enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution Reaction: : Starting with cyclopropylmethanol, a nucleophilic substitution reaction with morpholine can be performed under acidic conditions to yield the desired product.
Reduction of Ketones: : Another method involves the reduction of a morpholinyl-substituted cyclopropanone using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Catalysts: : Transition metal catalysts may be used to enhance the reaction efficiency.
Solvents: : Organic solvents like dichloromethane or toluene are often employed.
Purification: : The product is purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: : Nucleophilic substitution reactions can replace the hydroxyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: : Strong nucleophiles such as iodide ions (I-) or azide ions (N3-) are used in substitution reactions.
Major Products Formed
Oxidation: : Cyclopropylmethanol derivatives, carboxylic acids.
Reduction: : Cyclopropylmethanol, amines.
Substitution: : Various substituted cyclopropylmethanol derivatives.
Applications De Recherche Scientifique
[1-(Morpholin-4-yl)cyclopropyl]methanol hydrochloride: has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways:
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: : It can interact with cellular receptors, influencing signal transduction processes.
Comparaison Avec Des Composés Similaires
[1-(Morpholin-4-yl)cyclopropyl]methanol hydrochloride: is unique due to its specific structural features and biological activity. Similar compounds include:
Cyclopropylmethanol derivatives: : These compounds share the cyclopropylmethanol core but differ in their substituents.
Morpholine derivatives: : Compounds containing morpholine rings with various functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C8H16ClNO2 |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
(1-morpholin-4-ylcyclopropyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c10-7-8(1-2-8)9-3-5-11-6-4-9;/h10H,1-7H2;1H |
Clé InChI |
YOCMCBMZBIJXDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CO)N2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine](/img/structure/B15320442.png)
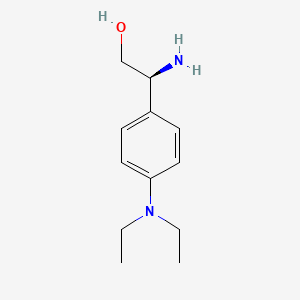

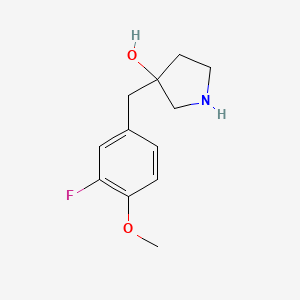
![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol](/img/structure/B15320454.png)
![1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol](/img/structure/B15320471.png)
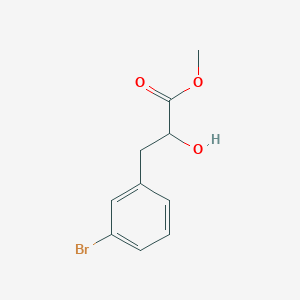
![3h-Spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B15320482.png)
